N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
Description
N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group and a 2-methylpropyl group
Properties
IUPAC Name |
N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31F2N5O2/c1-14(2)12-26-13-15(16(23-26)17(20)21)22-18(27)24-6-4-19(3,5-7-24)25-8-10-28-11-9-25/h13-14,17H,4-12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYUPXUENAAPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)F)NC(=O)N2CCC(CC2)(C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Substitution with 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrazole derivative.
Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, typically using morpholine and a suitable leaving group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the carbonyl group.
Substitution Products: Compounds where the difluoromethyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(trifluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
- N-[3-(chloromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide offers a unique balance of metabolic stability and bioactivity. The difluoromethyl group provides a distinct advantage in terms of enhancing the compound’s pharmacokinetic properties, making it a valuable candidate for further development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
